molecular formula C22H27ClN2O3 B4180083 3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B4180083
M. Wt: 402.9 g/mol
InChI Key: RZZMIAUVCBPSGP-UHFFFAOYSA-N
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Description

3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound that features a unique structure combining a bicyclic heptane ring, a piperazine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced onto the bicyclic framework.

    Attachment of the chlorophenyl group: This is typically done through electrophilic aromatic substitution reactions.

    Final coupling and functionalization: The final steps involve coupling the different fragments together and introducing the carboxylic acid functionality through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Coupling Reactions: The piperazine moiety can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a ligand for biological receptors, making it useful in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, potentially modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The bicyclic heptane ring provides structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
  • **3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
  • **3-{[4-(2-bromophenyl)-1-piperazinyl]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

The uniqueness of 3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features The presence of the chlorophenyl group can enhance its binding affinity and specificity, while the bicyclic heptane ring provides structural rigidity

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-13(2)18-14-7-8-15(18)20(22(27)28)19(14)21(26)25-11-9-24(10-12-25)17-6-4-3-5-16(17)23/h3-6,14-15,19-20H,7-12H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZMIAUVCBPSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2CCC1C(C2C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 2
3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 3
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3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 4
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3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 5
3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 6
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3-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

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